Cas no 2137769-23-2 (4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]-)

4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]-, is a specialized organic compound featuring a piperidine core substituted with a carboxyl group and a 1,4-dimethylpyrazolemethyl moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both a carboxylic acid and a heterocyclic pyrazole group enhances its versatility in forming amide or ester derivatives, facilitating applications in drug design and ligand development. Its well-defined molecular framework ensures consistent performance in synthetic routes, while the dimethylpyrazole component may contribute to selective binding properties. Suitable for research-scale applications, this compound is characterized by high purity and stability under standard handling conditions.
4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]- structure
2137769-23-2 structure
Product name:4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]-
CAS No:2137769-23-2
MF:C12H19N3O2
MW:237.298162698746
CID:5298714

4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]-
    • Inchi: 1S/C12H19N3O2/c1-9-7-14(2)13-11(9)8-15-5-3-10(4-6-15)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17)
    • InChI Key: YENARFAUONKJJJ-UHFFFAOYSA-N
    • SMILES: N1(CC2C(C)=CN(C)N=2)CCC(C(O)=O)CC1

4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-764222-0.05g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
0.05g
$707.0 2024-05-22
Enamine
EN300-764222-5.0g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
5.0g
$2443.0 2024-05-22
Enamine
EN300-764222-1.0g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-764222-10.0g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
10.0g
$3622.0 2024-05-22
Enamine
EN300-764222-0.25g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-764222-0.1g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
0.1g
$741.0 2024-05-22
Enamine
EN300-764222-2.5g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-764222-0.5g
1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylic acid
2137769-23-2 95%
0.5g
$809.0 2024-05-22

Additional information on 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]-

Introduction to 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl] and Its Significance in Modern Chemical Biology

4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl], identified by its CAS number 2137769-23-2, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines a piperidine moiety with a dimethylpyrazole substituent, creating a scaffold that has garnered attention for its potential biological activities. The unique combination of these structural elements not only makes it a subject of academic curiosity but also positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The significance of this compound can be better understood by examining its structural components. The piperidinecarboxylic acid moiety is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Piperidine derivatives are frequently encountered in pharmaceuticals due to their ability to modulate enzyme activity and interact with biological targets. In contrast, the 1,4-dimethyl-1H-pyrazol-3-ylmethyl group introduces additional complexity to the molecule, providing a distinct chemical signature that may contribute to its unique pharmacological properties.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug development. Heterocycles, such as pyrazoles and piperidines, are known for their ability to exhibit a wide range of biological activities. The presence of the dimethylpyrazole moiety in 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl] suggests potential interactions with various biological targets, including enzymes and receptors. This has prompted researchers to investigate its potential applications in therapeutic contexts.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The carboxylic acid functionality at the 4-position of the piperidine ring provides a reactive site for further chemical modifications, enabling the creation of derivatives with tailored biological properties. Such flexibility is highly valued in medicinal chemistry, where the ability to modify a core structure can significantly influence its pharmacological profile.

The CAS number 2137769-23-2 serves as a unique identifier for this compound, facilitating its recognition and study within the scientific community. This standardized nomenclature ensures that researchers worldwide can accurately reference and discuss this molecule, fostering collaboration and accelerating the pace of discovery.

In light of recent research trends, compounds like 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl] are being increasingly explored for their potential applications in treating various diseases. For instance, studies have shown that piperidine derivatives can exhibit anti-inflammatory and antimicrobial properties. The incorporation of a dimethylpyrazole group may enhance these effects by introducing additional interactions with biological targets. Such findings underscore the importance of continued investigation into this class of compounds.

The synthesis of 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl] involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The use of advanced synthetic techniques has enabled researchers to access complex molecular architectures with greater ease than was previously possible. This progress has opened up new avenues for drug discovery and has made it feasible to explore more intricate molecular designs.

The structural features of this compound also make it an attractive candidate for computational studies. Molecular modeling techniques can be employed to predict how it might interact with biological targets at the atomic level. These insights can guide experimental efforts and help identify promising leads for further development. The integration of computational methods with traditional wet chemistry approaches has become increasingly important in modern drug discovery.

As our understanding of biological systems continues to evolve, so too does our appreciation for the role that small molecules play in modulating these systems. Compounds like 4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl] represent just one example of how carefully designed molecules can offer new therapeutic possibilities. By leveraging our knowledge of chemistry and biology, we can develop innovative treatments that address unmet medical needs.

The future prospects for this compound are promising. Ongoing research aims to elucidate its mechanism of action and explore its potential in preclinical studies. These efforts could pave the way for new therapeutic applications and reinforce its position as a valuable asset in the pharmaceutical industry. As more data becomes available, our understanding will continue to grow, further highlighting the importance of compounds like this one.

In conclusion,4-Piperidinecarboxylic acid, 1-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl] (CAS number 2137769-23-2) is a compound that exemplifies the intersection of chemistry and biology. Its unique structure and potential biological activities make it a subject worthy of continued investigation. As research progresses,this molecule is likely to play an increasingly significant role in the development of new drugs and treatments,contributing to advancements in human health.

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